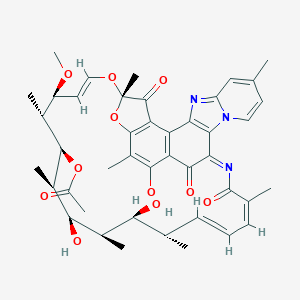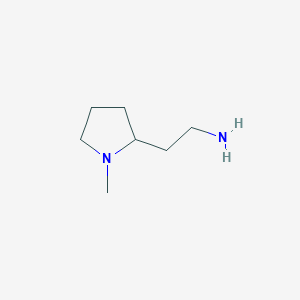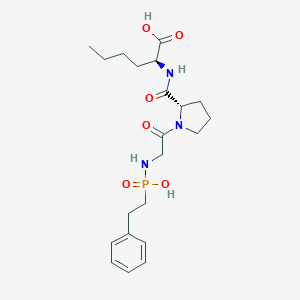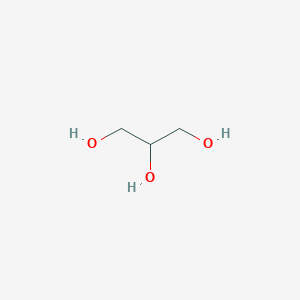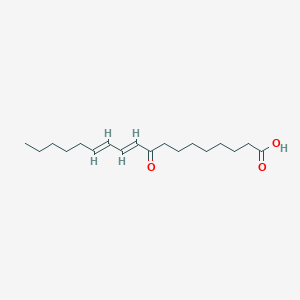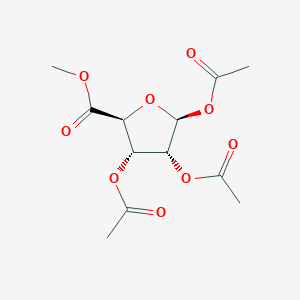
methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H16O9 and its molecular weight is 304.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Green Extraction of Natural Products
Methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate, due to its properties, has been investigated in the context of green chemistry, specifically as a sustainable solvent for the extraction of natural products and food ingredients. Vincent Rapinel and colleagues (2020) explored 2-methyloxolane (2-MeOx) as a bio-based solvent, highlighting its efficiency and environmental benefits compared to traditional petroleum-based solvents like hexane for extracting lipophilic natural compounds. This research supports the shift towards more sustainable and eco-friendly extraction methods in food and plant-based chemistry (Rapinel et al., 2020).
Advanced Material Synthesis
K. Petzold-Welcke and colleagues (2014) discussed the chemical modification of xylan, a process that can potentially involve compounds like this compound, to produce biopolymer ethers and esters. These materials, due to their specific functional groups, substitution degrees, and patterns, show promising applications in creating novel xylan esters for drug delivery and other medical applications. This study underscores the potential of utilizing such chemical entities in the development of advanced materials with tailored properties for various applications (Petzold-Welcke et al., 2014).
Biomass-derived Chemicals for Medicine
Mingyue Zhang and colleagues (2021) reviewed the application of levulinic acid (LEV), a compound that can be derived from biomass and related to the chemical structure of interest, in cancer treatment, medical materials, and other medical fields. LEV's versatility in drug synthesis, owing to its functional groups, makes it a valuable resource for producing cost-effective and cleaner pharmaceuticals. This highlights the importance of biomass-derived chemicals, possibly including this compound, in modern medicine and their potential to revolutionize drug synthesis and application (Zhang et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O9/c1-5(13)18-8-9(11(16)17-4)21-12(20-7(3)15)10(8)19-6(2)14/h8-10,12H,1-4H3/t8-,9+,10-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPDVIUFXMUXNU-DTHBNOIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC1C(=O)OC)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H](O[C@@H]1C(=O)OC)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445522 |
Source


|
| Record name | FT-0674416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68673-84-7 |
Source


|
| Record name | FT-0674416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
